4,5-dichloro-N-[(2-methylpropan-2-yl)oxy]-1H-imidazole-2-carboxamide
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Overview
Description
4,5-Dichloro-N-[(2-methylpropan-2-yl)oxy]-1H-imidazole-2-carboxamide is a synthetic organic compound belonging to the imidazole family This compound is characterized by the presence of two chlorine atoms and a carboxamide group attached to an imidazole ring, with an additional tert-butyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-N-[(2-methylpropan-2-yl)oxy]-1H-imidazole-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 5 positions.
Carboxamide Formation: The chlorinated imidazole is reacted with an appropriate amine to form the carboxamide group.
Etherification: Finally, the tert-butyl ether group is introduced via a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug design due to its imidazole core, which is a common pharmacophore in many bioactive molecules.
- Investigated for antimicrobial and antifungal properties.
Industry:
- Utilized in the development of agrochemicals and pesticides.
- Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-[(2-methylpropan-2-yl)oxy]-1H-imidazole-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
4,5-Dichloro-1H-imidazole-2-carboxamide: Lacks the tert-butyl ether group, potentially altering its reactivity and biological activity.
N-[(2-Methylpropan-2-yl)oxy]-1H-imidazole-2-carboxamide: Lacks the chlorine atoms, which may affect its chemical properties and applications.
Uniqueness: 4,5-Dichloro-N-[(2-methylpropan-2-yl)oxy]-1H-imidazole-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and the tert-butyl ether group distinguishes it from other imidazole derivatives, potentially enhancing its utility in various applications.
Properties
IUPAC Name |
4,5-dichloro-N-[(2-methylpropan-2-yl)oxy]-1H-imidazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3O2/c1-8(2,3)15-13-7(14)6-11-4(9)5(10)12-6/h1-3H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCURZQDNBSFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ONC(=O)C1=NC(=C(N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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